

Technical Guide: (2-Bromo-3-fluorophenyl)methylamine

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Compound of Interest

Compound Name: [(2-Bromo-3-fluorophenyl)methyl]
(propan-2-yl)amine

CAS No.: 1499287-01-2

Cat. No.: B1459110

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CAS Registry Number: 1214349-11-7 HCl Salt CAS: 1214376-83-6

Chemical Identity & Core Properties

(2-Bromo-3-fluorophenyl)methylamine, also known as 2-Bromo-3-fluorobenzylamine, is a high-value halogenated building block used extensively in medicinal chemistry. Its structure features a primary amine handle for amide coupling or reductive amination, an ortho-bromine for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and a meta-fluorine atom that modulates lipophilicity and metabolic stability.

Physicochemical Profile

Property	Value	Note
Molecular Formula	C ₇ H ₇ BrFN	
Molecular Weight	204.04 g/mol	Free Base
Appearance	Colorless to pale yellow oil	Darkens upon oxidation
Boiling Point	~245°C (Predicted)	Distillable under vacuum
Density	1.62 g/cm ³ (Predicted)	
pKa	~9.0 (Conjugate acid)	Typical for benzylamines
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Limited water solubility
Storage	2–8°C, Inert Atmosphere (Ar/N ₂)	Hygroscopic; store as HCl salt for stability

Synthesis & Manufacturing Protocol

Core Directive: The synthesis of halogenated benzylamines requires chemoselective reduction. Catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated due to the high risk of hydrodehalogenation (cleaving the C-Br bond). The industry-standard protocol utilizes a borane-mediated reduction of the corresponding nitrile.^[1]

Precursor

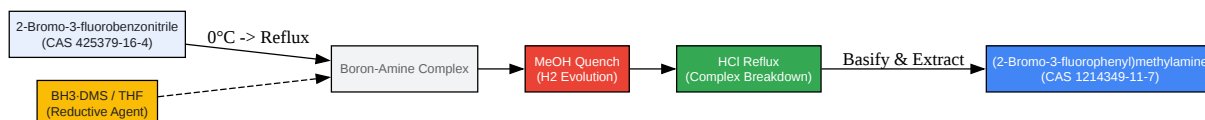
- Starting Material: 2-Bromo-3-fluorobenzonitrile (CAS: 425379-16-4)
- Reagent: Borane-Dimethyl Sulfide Complex (BH₃[1]-DMS) or Borane-THF.

Step-by-Step Protocol (Self-Validating)

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Maintain an inert atmosphere throughout.
- Solvation: Dissolve 2-Bromo-3-fluorobenzonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) [0.5 M concentration]. Cool to 0°C.

- Reduction: Dropwise add $\text{BH}_3 \cdot \text{DMS}$ (2.0–3.0 eq) over 30 minutes. The exotherm must be controlled to keep the internal temperature $<5^\circ\text{C}$.
 - Validation: Gas evolution (minimal) indicates controlled addition.
- Reflux: Allow the mixture to warm to Room Temperature (RT), then heat to reflux (65°C) for 4–6 hours.
 - Validation: Monitor by TLC or LC-MS. Disappearance of nitrile peak (2230 cm^{-1} in IR) confirms conversion.
- Quench (Critical): Cool to 0°C . Carefully add Methanol (MeOH) dropwise to destroy excess borane. Vigorous hydrogen evolution will occur.
- Acid Hydrolysis: Add 6M HCl (excess) and reflux for 1 hour to break the boron-amine complex.
- Workup:
 - Concentrate to remove THF/MeOH.
 - Basify the aqueous residue with 4M NaOH to pH >12 .
 - Extract with Dichloromethane (DCM) (3x).
 - Dry over Na_2SO_4 , filter, and concentrate.[2]
- Purification: If necessary, purify via flash column chromatography (DCM:MeOH: NH_4OH gradient) or convert to the HCl salt for crystallization.

Synthesis Workflow Diagram



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Figure 1: Chemoselective reduction pathway avoiding dehalogenation.

Applications in Drug Discovery

This molecule serves as a "linchpin" scaffold, allowing divergent synthesis in hit-to-lead optimization.

Scaffold Analysis & SAR

- **Fluorine Effect:** The C3-fluorine exerts an electron-withdrawing effect, lowering the pKa of the amine compared to non-fluorinated analogues. This often improves oral bioavailability and blood-brain barrier (BBB) penetration by reducing basicity.
- **Metabolic Blocking:** The fluorine atom blocks the C3 position from oxidative metabolism (P450 hydroxylation), extending the half-life of the drug candidate.

Orthogonal Functionalization Strategy

Researchers utilize the Amine and Bromine handles sequentially:

- **Path A (Amide Coupling):** Reaction of the primary amine with carboxylic acids to form the core pharmacophore.
- **Path B (Suzuki/Buchwald):** The ortho-bromide is sterically crowded but highly reactive for Palladium-catalyzed cross-coupling, allowing the introduction of biaryl systems or heterocycles after the amide bond is formed.

Known Target Classes

- **Kinase Inhibitors:** Used in the synthesis of STK4 (MST1) inhibitors and p38 MAP kinase inhibitors where the halogenated benzyl ring fits into hydrophobic pockets (e.g., the ATP-binding site).
- **GPCR Ligands:** The benzylamine motif is a privileged structure for aminergic GPCRs (Dopamine, Serotonin receptors).

Handling, Safety, & Storage

Signal Word:DANGER

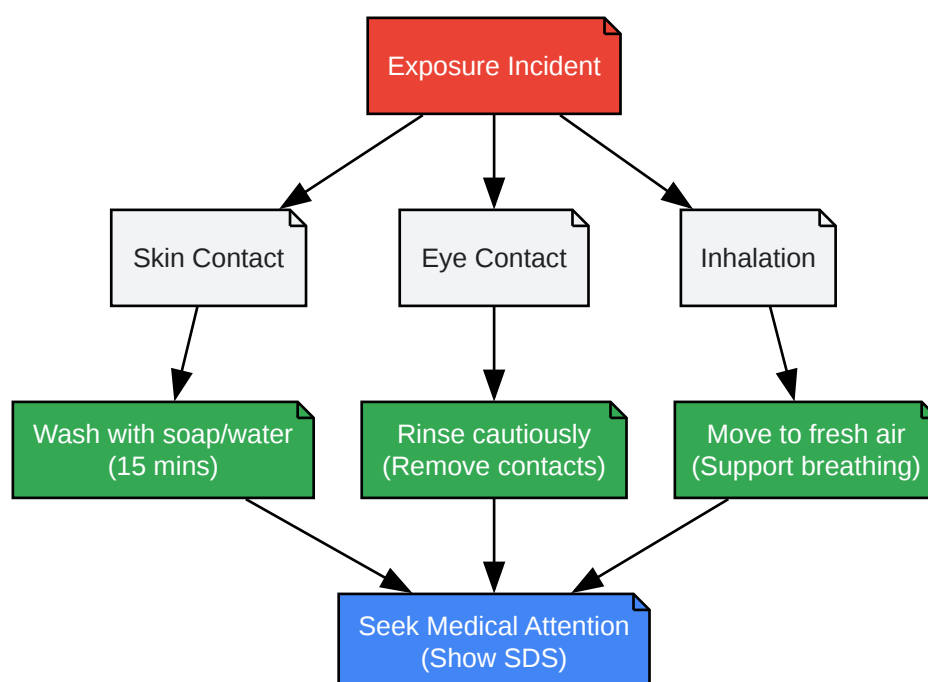
Hazard Statements (GHS)[4]

- H314: Causes severe skin burns and eye damage.
- H302: Harmful if swallowed.[3]
- H335: May cause respiratory irritation.[3][4][5]

Storage Protocol

- Atmosphere: Air-sensitive. Store under Nitrogen or Argon.
- Form: The free base is an oil and prone to oxidation (browning). Conversion to the Hydrochloride Salt (CAS 1214376-83-6) is recommended for long-term storage (>1 month).
- Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

Emergency Response Diagram



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Figure 2: Immediate response protocol for exposure to corrosive benzylamines.

References

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